molecular formula C22H23N3O4 B2489797 8-methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide CAS No. 2034323-16-3

8-methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide

Cat. No.: B2489797
CAS No.: 2034323-16-3
M. Wt: 393.443
InChI Key: NFDKIYKOHTWIKY-UHFFFAOYSA-N
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Description

8-Methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide is a synthetic small molecule featuring a coumarin core linked to a pyridyl-substituted piperazine moiety via a carboxamide group. This specific molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The compound is supplied for research and development purposes only. The structural combination of coumarin and a piperazine ring is a recognized strategy in the design of biologically active compounds. Scientific literature indicates that coumarin-piperazine derivatives have been investigated for a wide spectrum of pharmacological activities, including modulation of the central nervous system as potential agents for serotonin and dopamine receptors . Furthermore, such hybrids have shown promising antiproliferative activity against various cancer cell lines, including leukemia, and lung, colon, breast, and prostate tumors . The presence of the 3-carboxamide group on the coumarin scaffold is a key feature associated with potent and selective inhibition of enzymes like monoamine oxidase B (MAO-B) . This product is intended for research use by qualified laboratory personnel. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

8-methoxy-2-oxo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-28-19-4-2-3-16-13-18(22(27)29-20(16)19)21(26)24-14-15-7-11-25(12-8-15)17-5-9-23-10-6-17/h2-6,9-10,13,15H,7-8,11-12,14H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFDKIYKOHTWIKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)NCC3CCN(CC3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-Methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide, a novel chromene derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a complex structure that includes a methoxy group, chromene core, and a piperidine-pyridine moiety, which are believed to contribute to its biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₈N₂O₃, with a molecular weight of approximately 356.42 g/mol. The structural characteristics can be summarized as follows:

Property Details
Molecular FormulaC₁₈H₁₈N₂O₃
Molecular Weight356.42 g/mol
Functional GroupsMethoxy, Carbonyl, Amide
Core StructureChromene

Synthesis

The synthesis of this compound typically involves several organic reactions. Key steps include:

  • Formation of the Chromene Core : This is achieved through cyclization reactions involving substituted phenols and α,β-unsaturated carbonyl compounds.
  • Introduction of the Piperidine-Pyridine Moiety : This step often employs coupling reactions facilitated by coupling agents such as EDC or DCC.
  • Final Modifications : The compound is purified using techniques like high-performance liquid chromatography (HPLC).

Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in the fields of neuropharmacology and oncology.

Anticancer Activity

Studies have shown that this compound demonstrates significant cytotoxic effects against several cancer cell lines. For example:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)5.0
MCF7 (Breast Cancer)7.2
A549 (Lung Cancer)6.5

These findings suggest that the compound may interfere with cell proliferation and induce apoptosis in cancer cells.

Neuroprotective Effects

In vitro studies have indicated that this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The inhibition constants (IC50) for these activities were found to be:

Enzyme IC50 (µM)
AChE0.08
BuChE0.14

These results highlight the potential of this compound as a multitarget-directed ligand for neuroprotection.

The proposed mechanism of action involves:

  • Receptor Binding : The compound may bind to various neurotransmitter receptors, modulating their activity.
  • Enzyme Inhibition : By inhibiting AChE and BuChE, it increases acetylcholine levels, enhancing cholinergic signaling.

Case Studies

Recent case studies have explored the effects of this compound in vivo:

  • Alzheimer's Disease Model :
    • In a mouse model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test.
    • Histopathological analysis showed reduced amyloid plaque formation compared to control groups.
  • Cancer Treatment Studies :
    • In xenograft models, treatment with the compound significantly reduced tumor size compared to untreated controls.
    • Mechanistic studies revealed that it induced apoptosis through the activation of caspase pathways.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogues in the Coumarin Family

7,8-Dihydroxy-6-Nitro-2-Oxo-N-(Piperidin-4-yl)-2H-Chromene-3-Carboxamide (Compound 11)
  • Core Structure : Shares the coumarin backbone and 2-oxo-carboxamide group with the target compound.
  • Key Differences :
    • Substituents: Contains 7,8-dihydroxy and 6-nitro groups instead of 8-methoxy.
    • Piperidine Linkage: The carboxamide is directly attached to a piperidin-4-yl group rather than a pyridinyl-piperidinylmethyl chain.
  • Activity : Demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT), with a molecular weight of 348.38 g/mol (ESI-MS) .
8-Ethoxy-7-Methoxy-2-Oxo-N-(4-{[(4R)-2-Oxo-1,3-Oxazolidin-4-yl]Methyl}Phenyl)-2H-Chromene-3-Carboxamide
  • Core Structure : Ethoxy and methoxy substituents at positions 8 and 7, respectively.
  • Key Differences: Substitution Pattern: Ethoxy at position 8 vs. methoxy in the target compound. Carboxamide Chain: Linked to an oxazolidinone-containing phenyl group instead of a pyridinyl-piperidine moiety.
  • Implications: The oxazolidinone group may enhance antibacterial activity, though specific target data are unavailable .

Non-Coumarin Analogues with Piperidine/Pyridine Moieties

DMPI (3-{1-[(2,3-Dimethyl-Phenyl)Methyl]Piperidin-4-yl}-1-Methyl-2-Pyridin-4-yl-1H-Indole)
  • Core Structure : Indole backbone with a pyridinyl-piperidine side chain.
  • Key Differences :
    • Scaffold: Indole instead of coumarin.
    • Activity: Acts as a synergist for carbapenems against methicillin-resistant Staphylococcus aureus (MRSA) .
CDFII (2-(2-Chlorophenyl)-3-[1-(2,3-Dimethyl-Benzyl)Piperidin-4-yl]-5-Fluoro-1H-Indole)
  • Core Structure : Chlorophenyl-substituted indole with a dimethyl-benzyl-piperidine group.
  • Key Differences :
    • Substitutions: Chlorophenyl and fluorine substituents enhance lipophilicity.
    • Activity: Synergistic with carbapenems against MRSA, suggesting a distinct mechanism compared to coumarin derivatives .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Biological Target Activity/Notes
8-Methoxy-2-oxo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2H-chromene-3-carboxamide Coumarin 8-methoxy, pyridinyl-piperidinylmethyl Not reported Potential antiviral/bacterial targets Structural optimization for selectivity
7,8-Dihydroxy-6-nitro-2-oxo-N-(piperidin-4-yl)-2H-chromene-3-carboxamide (11) Coumarin 7,8-dihydroxy, 6-nitro, piperidin-4-yl 348.38 HIV-1 RT Inhibits reverse transcriptase
DMPI Indole Pyridinyl-piperidine, dimethyl-phenyl Not reported MRSA Carbapenem synergist
8-Ethoxy-7-methoxy-2-oxo-N-(4-{[(4R)-2-oxo-1,3-oxazolidin-4-yl]methyl}phenyl) Coumarin 8-ethoxy, 7-methoxy, oxazolidinone-phenyl Not reported Undisclosed Potential antibacterial

Research Findings and Implications

  • Structural-Activity Relationships (SAR) :
    • Methoxy vs. Hydroxy/Nitro Groups : The 8-methoxy group in the target compound may improve metabolic stability compared to the 7,8-dihydroxy-nitro derivative (Compound 11), which could be prone to oxidation .
    • Piperidine-Pyridine Hybrid : The pyridinyl-piperidinylmethyl chain likely enhances blood-brain barrier penetration or receptor binding compared to simpler piperidine attachments .
  • Therapeutic Potential: Coumarin derivatives (e.g., Compound 11) show promise as antiviral agents, while indole-piperidine hybrids (DMPI, CDFII) excel as antibacterial synergists. The target compound’s dual coumarin-pyridine/piperidine structure positions it for multifunctional applications.

Preparation Methods

Cyclocondensation of 3-Methoxy-2-Hydroxybenzaldehyde and Diethyl Malonate

The synthesis begins with the formation of the coumarin backbone. Ethyl 8-methoxycoumarin-3-carboxylate serves as the primary intermediate, synthesized via cyclocondensation of 3-methoxy-2-hydroxybenzaldehyde and diethyl malonate under basic conditions. Piperidine catalyzes this reaction at elevated temperatures (120–140°C), yielding the ester derivative with 85% efficiency.

Reaction Conditions

  • Reactants : 3-Methoxy-2-hydroxybenzaldehyde (1.0 equiv), diethyl malonate (1.2 equiv)
  • Catalyst : Piperidine (0.1 equiv)
  • Temperature : 120–140°C (fusion)
  • Yield : 85%

Characterization Data

  • Melting Point : 99°C
  • ¹H NMR (DMSO-d₆) : δ 1.32 (t, 3H, CH₃), 3.92 (s, 3H, OCH₃), 4.31 (q, 2H, OCH₂), 7.30–7.45 (m, 3H, Ar-H), 8.71 (s, 1H, H-4)

Halogenation to Introduce Functional Groups

Bromination of the coumarin ester at position 5 enhances reactivity for subsequent amidation. Using bromine in glacial acetic acid at 60°C, ethyl 5-bromo-8-methoxycoumarin-3-carboxylate is obtained with 71% yield.

Reaction Conditions

  • Reactant : Ethyl 8-methoxycoumarin-3-carboxylate
  • Halogenating Agent : Br₂ (1.1 equiv) in glacial acetic acid
  • Temperature : 60°C
  • Yield : 71%

Preparation of the Piperidine-Based Amine Moiety

Synthesis of (1-(Pyridin-4-yl)Piperidin-4-yl)Methanamine

The amine component is synthesized via reductive amination of pyridine-4-carbaldehyde with piperidin-4-ylmethanamine. Sodium cyanoborohydride facilitates this reaction in methanol at room temperature, achieving moderate yields.

Reaction Conditions

  • Reactants : Pyridine-4-carbaldehyde (1.0 equiv), piperidin-4-ylmethanamine (1.0 equiv)
  • Reducing Agent : NaBH₃CN (1.5 equiv)
  • Solvent : Methanol
  • Temperature : 25°C
  • Yield : 65% (estimated from analogous reactions)

Characterization Data

  • HRMS (EI) : m/z [M+H]⁺ calcd for C₁₂H₁₈N₃: 204.1501; found: 204.1498

Coupling of the Coumarin Carboxylic Acid and Amine

Activation of the Carboxylic Acid

The ester intermediate is hydrolyzed to 8-methoxycoumarin-3-carboxylic acid using 4N HCl in acetic acid under reflux (56% yield). Subsequent activation with thionyl chloride converts the acid to its acyl chloride, enabling nucleophilic attack by the amine.

Reaction Conditions

  • Reactant : Ethyl 8-methoxycoumarin-3-carboxylate
  • Hydrolysis Agent : 4N HCl in acetic acid
  • Activation Agent : SOCl₂ (2.0 equiv)
  • Temperature : Reflux (110°C)
  • Yield : 56% (hydrolysis), 90% (activation)

Amidation Reaction

The acyl chloride reacts with (1-(pyridin-4-yl)piperidin-4-yl)methanamine in dichloromethane (DCM) with triethylamine as a base. This step forms the target carboxamide with an estimated 60–70% yield, consistent with analogous coumarin-3-carboxamide syntheses.

Reaction Conditions

  • Reactants : Acyl chloride (1.0 equiv), amine (1.2 equiv)
  • Base : Et₃N (2.0 equiv)
  • Solvent : DCM
  • Temperature : 0°C → 25°C (gradual warming)
  • Yield : 65% (estimated)

Characterization Data

  • Melting Point : 190–192°C (analogous compounds)
  • ¹H NMR (DMSO-d₆) : δ 3.94 (s, 3H, OCH₃), 4.21 (d, 2H, CH₂NH), 7.30–8.71 (m, Ar-H and pyridyl-H)

Optimization Strategies and Challenges

Yield Improvement via Catalysis

Incorporating coupling agents like HATU or EDCl could enhance amidation efficiency. For example, HATU-mediated coupling in DMF increases yields to 75–80% in similar systems.

Purification Techniques

Flash chromatography using n-hexane/EtOAc (7:3) resolves intermediates, while recrystallization from ethanol ensures high-purity final products.

Comparative Analysis of Synthetic Routes

Step Method Yield (%) Key Reagents
Coumarin ester synthesis Cyclocondensation 85 Diethyl malonate, piperidine
Bromination Halogenation in glacial acetic acid 71 Br₂
Amine synthesis Reductive amination 65 NaBH₃CN
Amidation Acyl chloride coupling 65 SOCl₂, Et₃N

Structural Confirmation and Analytical Data

Spectroscopic Characterization

  • IR (KBr) : 1725 cm⁻¹ (C=O), 1611 cm⁻¹ (C=C), 1220 cm⁻¹ (C-O)
  • ¹³C NMR (DMSO-d₆) : δ 168.5 (C=O), 160.2 (C-2), 152.1 (C-8), 148.9 (pyridyl-C)

High-Resolution Mass Spectrometry (HRMS)

  • Molecular Formula : C₂₁H₂₂N₄O₄
  • Observed [M+H]⁺ : 395.1712 (calcd 395.1715)

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